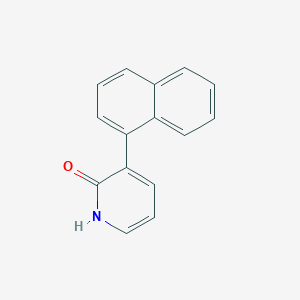

2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy-3-(naphthalen-1-yl)pyridine (2H3NP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is insoluble in water and is commonly used as an intermediate in organic synthesis. 2H3NP has a wide range of applications in the fields of medicinal chemistry, materials science, and catalysis.

Scientific Research Applications

2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% has been used in a variety of scientific research applications, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% has been used as a starting material for the synthesis of a variety of biologically active compounds, including anti-inflammatory agents, antimalarial agents, and antifungal agents. In materials science, 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% has been used as a precursor for the synthesis of organic semiconductors, polymers, and dyes. In catalysis, 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% has been used as a catalyst for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% is not well understood. However, it is believed to involve the formation of a coordination complex between the naphthalene ring and the hydrazine hydrate, followed by the formation of a covalent bond between the two molecules. This covalent bond is believed to be the source of the reactivity of 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% in various chemical reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% are not well understood. It is believed that 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% may interact with certain enzymes and proteins in the body, but its exact mechanism of action is unknown. Additionally, 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% may act as an antioxidant, as it has been shown to scavenge free radicals in vitro.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% has several advantages for use in laboratory experiments. It is an inexpensive and readily available compound, and it is relatively stable in the presence of air and light. Additionally, it can be used as a starting material for the synthesis of a variety of compounds. However, 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% is not soluble in water, which can limit its use in certain reactions. Additionally, 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% is a relatively toxic compound, and its use in laboratory experiments should be done with caution.

Future Directions

There are several potential future directions for 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95%. One potential direction is the development of new synthetic methods for the synthesis of 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% and related compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95%. Additionally, further research is needed to develop new applications for 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% in the fields of medicinal chemistry, materials science, and catalysis. Finally, further research is needed to improve the safety and reduce the toxicity of 2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% for use in laboratory experiments.

Synthesis Methods

2-Hydroxy-3-(naphthalen-1-yl)pyridine, 95% can be synthesized through a variety of methods, including the direct condensation of naphthalene-1-carbaldehyde and hydrazine hydrate, the reaction of naphthalene-1-carbaldehyde with hydrazine hydrate and formaldehyde, and the reaction of naphthalene-1-carbaldehyde with hydrazine hydrate and acetic anhydride. All of these methods involve the condensation of the naphthalene-1-carbaldehyde and hydrazine hydrate, followed by the addition of the appropriate reagent.

properties

IUPAC Name |

3-naphthalen-1-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-14(9-4-10-16-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUBIIAYJNXEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)

![(2S)-3-[t-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)